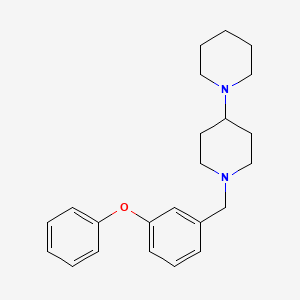
1'-(3-Phenoxybenzyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(3-Phenoxybenzyl)-1,4’-bipiperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a bipiperidine core with a 3-phenoxybenzyl group attached, which imparts specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3-Phenoxybenzyl)-1,4’-bipiperidine typically involves the reaction of 3-phenoxybenzyl chloride with 1,4’-bipiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 1’-(3-Phenoxybenzyl)-1,4’-bipiperidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1’-(3-Phenoxybenzyl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxybenzyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzyl ketones or carboxylic acids, while reduction may produce phenoxybenzyl alcohols .
Applications De Recherche Scientifique
1’-(3-Phenoxybenzyl)-1,4’-bipiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1’-(3-Phenoxybenzyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The compound is known to interfere with sodium channels in neurons, leading to disruption of neuronal function. This results in muscle spasms and paralysis in target organisms, making it effective as an insecticide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Permethrin: A widely used insecticide with a similar phenoxybenzyl structure.
3-Phenoxybenzyl alcohol: An intermediate in the synthesis of various organic compounds.
3-Phenoxybenzyl chloride: A precursor in the synthesis of 1’-(3-Phenoxybenzyl)-1,4’-bipiperidine
Uniqueness
1’-(3-Phenoxybenzyl)-1,4’-bipiperidine is unique due to its bipiperidine core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C23H30N2O |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-[(3-phenoxyphenyl)methyl]-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C23H30N2O/c1-3-9-22(10-4-1)26-23-11-7-8-20(18-23)19-24-16-12-21(13-17-24)25-14-5-2-6-15-25/h1,3-4,7-11,18,21H,2,5-6,12-17,19H2 |
Clé InChI |
BMNGXGRQNLPAHV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


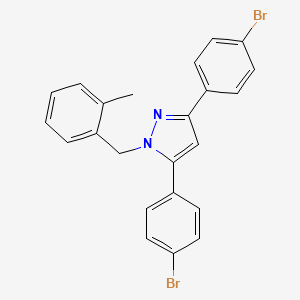
![2-{1-(4-chlorophenyl)-3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B14921738.png)
![(4Z)-4-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14921753.png)
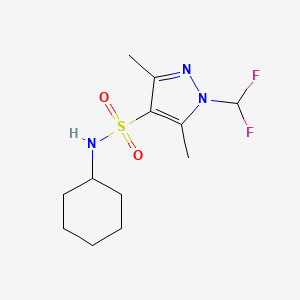
![N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14921771.png)
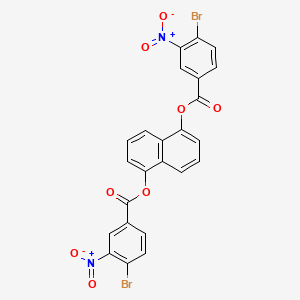

![5-cyclopropyl-7-(difluoromethyl)-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14921782.png)
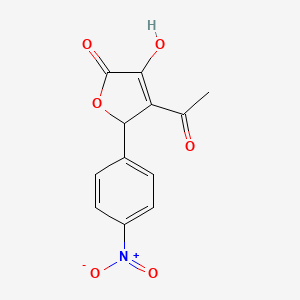
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B14921792.png)
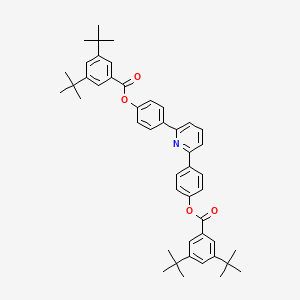
![5-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14921810.png)
![4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B14921813.png)
![(16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B14921817.png)
